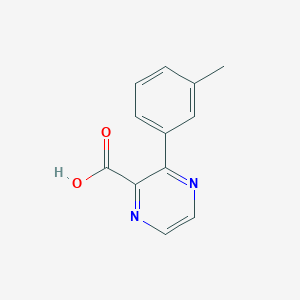

3-m-Tolyl-pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC18679351

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O2 |

|---|---|

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 3-(3-methylphenyl)pyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | IMKZWUOBKVALKY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-m-Tolyl-pyrazine-2-carboxylic acid belongs to the pyrazinecarboxylic acid family, featuring:

-

Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

-

Substituents:

-

Carboxylic acid (-COOH) at position 2.

-

3-Methylphenyl (m-tolyl) group at position 3.

-

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204585-81-8 | |

| Molecular Formula | ||

| Molecular Weight | 214.22 g/mol | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

Structural Analysis

The meta-tolyl group introduces steric and electronic effects that influence reactivity. The carboxylic acid moiety enhances hydrogen-bonding capacity, critical for interactions in biological systems or crystallization .

Synthesis and Manufacturing

Table 2: Representative Pyrazinecarboxylic Acid Syntheses

Challenges and Optimization

-

Regioselectivity: Positional control during substitution requires careful catalyst selection .

-

Purification: Hydrophilic carboxylic acids often necessitate chromatographic or recrystallization techniques .

Physicochemical Properties

Acidity and Solubility

Pyrazinecarboxylic acids typically exhibit pKa values between 3.5–4.5 due to the electron-withdrawing pyrazine ring . For 3-m-Tolyl-pyrazine-2-carboxylic acid:

-

Predicted pKa: ~3.8 (analogous to 3-aminopyrazine-2-carboxylic acid) .

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in nonpolar solvents .

Stability

-

Thermal Stability: Pyrazine derivatives generally decompose above 200°C .

-

Photolytic Sensitivity: Aromatic systems may require protection from UV light .

Spectroscopic Characterization

Vibrational Spectroscopy

FTIR and Raman spectra of related compounds reveal:

Table 3: Predicted and NMR Shifts (DMSO-d)

| Position | δ (ppm) | δ (ppm) | Assignment |

|---|---|---|---|

| Pyrazine C-H | 8.5–9.2 | 145–155 | Aromatic protons |

| m-Tolyl CH | 2.3 (s) | 21.5 | Methyl group |

| COOH | 12.5 (br) | 167–170 | Carboxylic acid |

Data inferred from 3-amino-2-pyrazinecarboxylic acid studies .

Mass Spectrometry

Biological and Industrial Applications

Pharmaceutical Intermediates

Pyrazinecarboxylic acids are precursors to:

-

Antitubercular Agents: Pyrazinamide derivatives inhibit Mycobacterium tuberculosis via PanD degradation .

-

Antifungals: 6-Chloropyrazine-2-carboxamides show IC values as low as 0.026 mmol·dm against algae .

Agrochemical Uses

Table 4: Biological Activities of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume